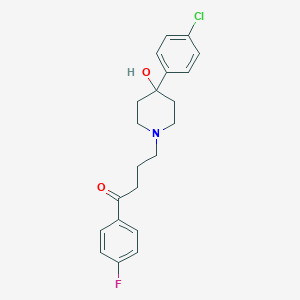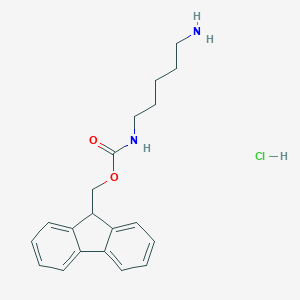
Clorhidrato de N-(9-Fluorenilmetoxocarbonil)-1,5-diaminopentano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, is a useful research compound. Its molecular formula is C20H25ClN2O2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de aminoácidos
El “Clorhidrato de N-(9-Fluorenilmetoxocarbonil)-1,5-diaminopentano” se utiliza en la síntesis de nuevos derivados de aminoácidos. Por ejemplo, se ha utilizado en la síntesis de ácido N2-terc-butoxicarbonil-N5-[N-(9-fluorenilmetoxocarbonil)-2-aminoetil]-(S)-2,5-diaminopentanoico . Este compuesto se sintetizó mediante la reacción de ácido N2-terc-butoxicarbonil-L-2,5-diaminopentanoico (Boc-L-ornitina) y N-Fmoc-2-aminoacetaldehído (N-Fmoc-glicinal) en presencia de cianoborohidruro de sodio .
Síntesis química de péptidos
El grupo 9-Fluorenilmetoxocarbonil (Fmoc), que es parte del “this compound”, se utiliza ampliamente en la síntesis química de péptidos . El grupo Fmoc es estable al tratamiento con ácido trifluoroacético (TFA) y bromuro de hidrógeno/ácido acético . Su fuerte absorción en la región ultravioleta (λmax 266 nm en DMF) es muy útil para monitorear espectrofotométricamente las reacciones de acoplamiento y desprotección .
Desarrollo de compuestos de hidrogel
El “this compound” puede integrarse con hidroxiapatita (HAP) para formar compuestos . Estos compuestos pueden mejorar las propiedades de HAP, que es intrínsecamente frágil y restringe sus aplicaciones más amplias para la liberación local de antibióticos .
Metabolismo del amoníaco
La porción de ornitina en “this compound” juega un papel importante en el metabolismo del amoníaco a través del ciclo de la urea . Se ha recomendado su consumo como suplemento nutricional por su efecto antifatiga .
Antagonistas del receptor de fibrinógeno
Mecanismo De Acción
Target of Action
The primary target of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride, also known as Fmoc-1,5-diaminopentane hydrochloride, is the amino group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the protection of the N-terminal amino group .
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amino group of amino acids . This interaction results in the protection of the amino group, preventing it from reacting during the peptide synthesis process .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By protecting the amino group, it allows for the selective formation of peptide bonds without unwanted side reactions . The compound can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group, it allows for the controlled formation of peptide bonds, contributing to the efficiency and accuracy of peptide synthesis .
Action Environment
The action of N-(9-Fluorenylmethyloxycarbonyl)-1,5-diaminopentane hydrochloride is influenced by environmental factors such as pH and temperature. The compound is stable under acidic and oxidative conditions, but can be removed under mild basic conditions . Temperature can also affect the rate of the protection and deprotection reactions .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDRDMFYHOZBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369607 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118119-32-7 |
Source


|
| Record name | N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANE HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)
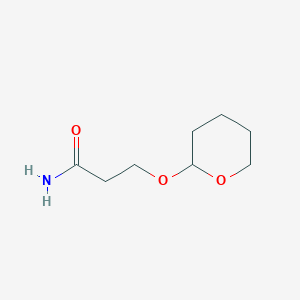
![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)

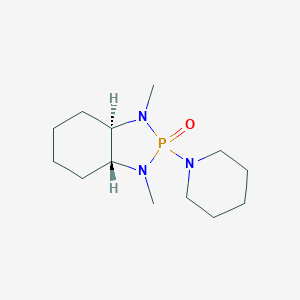
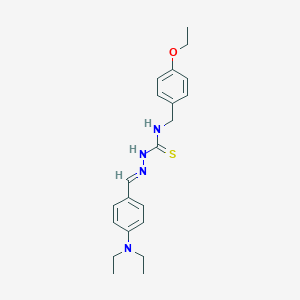
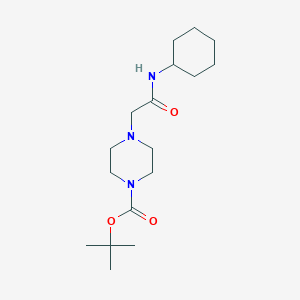
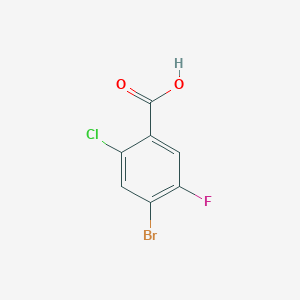
![3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B65186.png)
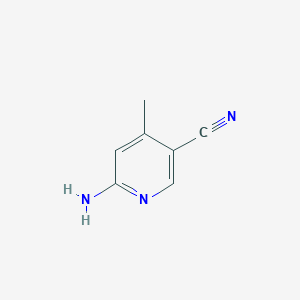
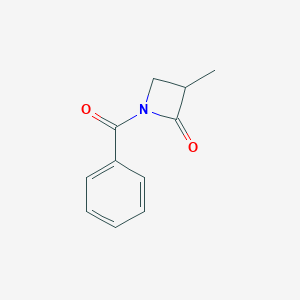
![[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B65191.png)

